多西拉敏 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxylamine N-oxide is a chemical compound that is synthetically derived from doxylamine and n-oxide . This drug has been shown to be highly active against gram-positive bacteria, such as Clostridium difficile .

Synthesis Analysis

The synthesis of Doxylamine N-oxide involves the use of thermospray mass spectrometry (TSP/MS) which provides [M + H]+ ions for each metabolite . The confirmation of the structures of two of these urinary metabolites was aided by the synthesis of doxylamine N-oxide and desmethyldoxylamine and by the use of methylation and acetylation derivatization techniques .Molecular Structure Analysis

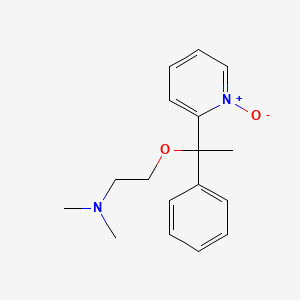

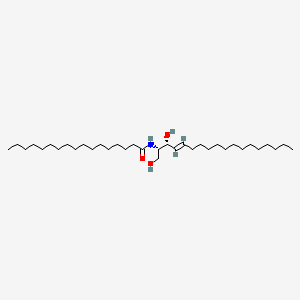

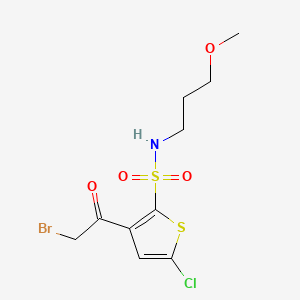

The molecular formula of Doxylamine N-oxide is C17H22N2O2 . It has a molecular weight of 286.37 g/mol . The IUPAC name is N, N -dimethyl-2- [1- (1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine .Chemical Reactions Analysis

Doxylamine N-oxide undergoes various chemical reactions. For instance, it can be analyzed as synthetic standards and biologically derived metabolites by thermospray mass spectrometry (TSP/MS), providing [M + H] + ions for each metabolite . TSP/tandem mass spectrometry (TSP/MS/MS) of the [M + H] + ions provides fragment ions characteristic of these metabolites .Physical And Chemical Properties Analysis

The physical and chemical properties of Doxylamine N-oxide include a molecular weight of 286.37 g/mol, a molecular formula of C17H22N2O2, and an IUPAC name of N, N -dimethyl-2- [1- (1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine .科学研究应用

代谢物表征:多西拉敏 N-氧化物已被表征为多西拉敏和扑尔敏的代谢物。使用热喷雾质谱和串联质谱的研究确定了这些代谢物的特征碎片离子,突出了这些方法对分析扑尔敏和多西拉敏的生物衍生代谢物的实用性 (Korfmacher 等人,1988 年).

法医学应用:在法医学背景下,分析了多西拉敏和多西拉敏 N-氧化物在人发中的掺入。评估了剂量与头发浓度之间的关系以及头发处理(例如氧化染发)对这些浓度的影响。这项研究为解释涉及多西拉敏的法医学案件提供了重要信息 (Fernández 等人,2022 年).

动物中的代谢途径:对多西拉敏在恒河猴等动物中的代谢命运的研究表明,在几种代谢物中存在多西拉敏-N-氧化物。这表明多西拉敏代谢遵循多条途径,包括一条通向 N-氧化物形式的次要途径 (Slikker 等人,1986 年).

质谱分析:已经对恒河猴尿液中的多西拉敏及其代谢物(包括多西拉敏 N-氧化物)进行了质谱表征。这涉及使用质谱、高效液相色谱和化学衍生化技术 (Holder 等人,1985 年).

毒理学研究:多西拉敏,包括其 N-氧化物衍生物,一直是毒理学研究的主题。例如,对多西拉敏中毒的研究有助于了解其影响和过量服用的潜在风险 (Bockholdt 等人,2001 年).

不同物种中的代谢:多西拉敏琥珀酸盐的代谢,包括多西拉敏 N-氧化物的形成,已在各种物种(如大鼠和猴子)中得到研究。这些研究提供了对多西拉敏代谢途径和排泄模式的见解 (Ganes 等人,1986 年).

作用机制

Doxylamine acts primarily as an antagonist or inverse agonist of the histamine H1 receptor . To a lesser extent, it acts as an antagonist of the muscarinic acetylcholine receptors, an action responsible for its anticholinergic and (at high doses) deliriant effects . It also has a role as a histamine antagonist, a cholinergic antagonist, a sedative, an antiemetic, a H1-receptor antagonist, an anti-allergic agent, and an antitussive .

属性

IUPAC Name |

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIHSMRZIRBUPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99430-77-0 |

Source

|

| Record name | 2-(1-(2-(Dimethylamino)ethoxy)-1-phenylethyl)pyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099430770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-(2-(DIMETHYLAMINO)ETHOXY)-1-PHENYLETHYL)PYRIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5E5H59OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the primary metabolic pathways of doxylamine in primates?

A1: Research using rhesus monkeys as a model has shown that doxylamine is metabolized through at least four major pathways: N-oxidation to form doxylamine N-oxide (a minor pathway), conversion to unknown polar metabolites (a minor pathway), successive N-demethylation to produce mono- and didesmethyldoxylamine (a major pathway), and side-chain cleavage to yield products like 2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid and 1-[1-phenyl-1(2-pyridinyl)ethoxy]methanol, potentially through direct side-chain oxidation or deamination (a major pathway) [].

Q2: How does the metabolic profile of doxylamine differ between the urine and plasma of rhesus monkeys?

A2: While the metabolic profile of doxylamine is largely consistent between urine and plasma in rhesus monkeys, a key difference is the absence of detectable doxylamine N-oxide in plasma samples. This suggests that while doxylamine N-oxide is produced as a metabolite, it may be rapidly cleared from circulation or further metabolized [].

Q3: What role does the liver play in the metabolism of doxylamine?

A3: Studies in rats have demonstrated that the liver plays a significant role in doxylamine metabolism. Incubation of doxylamine with isolated rat hepatocytes generated several metabolites that were also observed in vivo, suggesting that hepatic enzymes are crucial for doxylamine biotransformation [].

Q4: What analytical techniques have been used to identify and characterize doxylamine and its metabolites, including doxylamine N-oxide?

A4: Various analytical techniques have been employed to study doxylamine and its metabolites. These techniques include:

- Mass spectrometry (MS): This method, particularly when coupled with chemical ionization using methane or ammonia as reagent gases, has been crucial for identifying doxylamine, doxylamine N-oxide, and other metabolites in biological samples [, ].

- High-performance liquid chromatography (HPLC): HPLC has been used extensively for separating doxylamine and its metabolites from biological matrices prior to MS analysis or other detection methods [, ].

- Chemical derivatization: This technique involves modifying the chemical structure of doxylamine and its metabolites to improve their detectability or separation characteristics during analysis. For example, methylation and acetylation have been used to confirm the structures of metabolites [].

- Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS): These techniques have proven useful in characterizing doxylamine N-oxide, pyrilamine N-oxide, and other metabolites by providing characteristic fragment ions for structural elucidation [].

Q5: Can cosmetic treatments impact the levels of doxylamine and its metabolites detected in hair analysis?

A5: Yes, research has shown that applying a permanent oxidative hair dye can significantly influence the detected levels of doxylamine and doxylamine N-oxide in hair samples. While the dye was found to increase the concentration of doxylamine N-oxide, it decreased the concentration of doxylamine itself []. This highlights the importance of considering cosmetic treatments as a potential confounding factor in hair analysis for drugs and their metabolites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B565698.png)

![4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B565717.png)

![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B565719.png)